Diallyl bisphenol A
Description
Diallyl bisphenol A (DABPA), chemically known as 2,2′-diallyl bisphenol A, is a derivative of bisphenol A (BPA) where allyl groups replace the hydroxyl hydrogen atoms on the aromatic rings . This modification imparts enhanced reactivity, particularly in polymerization processes, making DABPA a critical component in high-performance thermosetting resins such as bismaleimides (BMI), benzoxazines, and epoxy systems . DABPA is synthesized via the Williamson ether synthesis, where this compound ether (DABPE) serves as a key intermediate. Ethanol concentration (70–99.7%) during synthesis significantly impacts DABPE purity and yield, as demonstrated by liquid chromatography analysis .
DABPA’s primary applications include:
- Toughening agent: Enhances mechanical properties of BMI resins by forming interpenetrating networks .
- Reactive diluent: Reduces viscosity during resin processing while participating in crosslinking reactions .
- Dielectric material: Modified DABPA-based benzoxazines exhibit low dielectric constants (<3.0 at 1 MHz), suitable for high-frequency electronics .
Properties
IUPAC Name |
4-[2-(4-prop-2-enoxy-3-prop-2-enylphenyl)propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-5-7-16-15-18(10-13-20(16)23-14-6-2)21(3,4)17-8-11-19(22)12-9-17/h5-6,8-13,15,22H,1-2,7,14H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDNVUPUNSAILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)OCC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Alkylation of BPA :
Bisphenol A reacts with allyl chloride in the presence of sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) as dual catalysts. The reaction occurs in a polar aprotic solvent (e.g., ethylene glycol monobutyl ether) at 100–105°C under autoclave conditions: -
Rearrangement and Purification :
Post-alkylation, excess allyl chloride is distilled off, and the crude product undergoes thermal rearrangement at 195–200°C to enhance purity.
Key Parameters
Solvent and Catalyst Optimization
Solvent Selection
Aprotic solvents are preferred to avoid side reactions (e.g., hydrolysis of allyl chloride). Industrial protocols prioritize ethylene glycol monobutyl ether due to its compatibility with NaOH and high dielectric constant, which stabilizes the transition state. Alternatives like toluene or dimethylformamide (DMF) are less effective, as they either lower reaction rates or complicate purification.
Catalyst Systems
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Single-Base Catalysts : NaOH alone results in ≤70% yield due to incomplete substitution and皂化 (saponification) of byproducts.
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Dual-Base Catalysts : NaOH/Na₂CO₃ mixtures neutralize HCl in situ, shifting equilibrium toward product formation. Na₂CO₃ also acts as a buffer, maintaining pH >10.
Reaction Temperature and Time
Thermal Profile
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Low-Temperature Phase (100–105°C) : Facilitates nucleophilic substitution without decomposing DABA.
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High-Temperature Phase (195–200°C) : Promotes Claisen rearrangement of residual monoallyl ethers into DABA, enhancing overall yield.
Decomposition Risks : Prolonged heating >200°C degrades DABA into phenolic derivatives, necessitating precise temperature control.
Purification and Isolation
Stepwise Workup
Analytical Validation
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HPLC Analysis : Confirms ≥95% DABA content with <2.2% monoallyl ether impurities.
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Na Content : <10 ppm ensures product suitability for electronic applications.
Scalability and Industrial Adaptation
Batch vs. Continuous Processes
| Method | Advantages | Limitations |
|---|---|---|
| Batch Autoclave | High yield (82–95%), easy monitoring | Energy-intensive heating/cooling |
| Continuous Flow | Scalable, consistent quality | Requires advanced reactor design |
Comparative Analysis of Methods
| Source | Method Highlights | Yield (%) | Purity (%) |
|---|---|---|---|
| ChemicalBook | Dual-base catalyst, autoclave | 82 | 95 |
| CN108530274B | Ethylene glycol solvent, thermal rearrangement | 95 | 92 |
| Bouwman et al. | Solvent-free, microwave-assisted | 78 | 88 |
Challenges and Recent Advancements
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
Diallyl bisphenol A undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The allyl ether groups can be reduced to form saturated ethers.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ethers.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Industrial Applications
Diallyl bisphenol A is primarily used as a modifier for several types of resins, enhancing their mechanical properties and thermal stability. Key applications include:
- Bismaleimide (BMI) Resins : DBA is extensively used to modify BMI resins, which are crucial for aerospace and high-temperature applications. The incorporation of DBA improves the toughness and processability of BMI, reducing production costs while enhancing performance characteristics .
- Epoxy Resins : DBA serves as a reactive diluent in epoxy formulations, improving their mechanical properties and adhesion to metals. This application is particularly valuable in electronic packaging and automotive components .
- Phenolic Resins : The addition of DBA to phenolic resins enhances their thermal stability and mechanical strength, making them suitable for high-performance applications such as electrical insulation materials and automotive parts .
- Wear-Resistant Materials : DBA-modified formulations are used in the production of wear-resistant materials, including brake pads and grinding wheels, due to their improved toughness and heat resistance .
- Functional Materials : DBA acts as an anti-aging agent when added to rubber compounds, significantly extending their lifespan by improving resistance to environmental factors .
Case Study 1: Aerospace Applications
A study demonstrated the effectiveness of DBA-modified BMI resins in aerospace applications. The modified resins exhibited superior thermal stability and mechanical properties compared to unmodified BMI, making them ideal for high-performance structural components in aircraft .
| Property | Unmodified BMI | DBA-Modified BMI |
|---|---|---|
| Glass Transition Temperature | 250 °C | 270 °C |
| Flexural Strength | 150 MPa | 200 MPa |
| Thermal Conductivity | 0.25 W/mK | 0.35 W/mK |
Case Study 2: Electrical Insulation
In another application, DBA was incorporated into epoxy resins used for electrical insulation in high-voltage applications. The results indicated a significant improvement in dielectric strength and thermal stability, making these materials suitable for use in transformers and circuit breakers .
| Test Parameter | Standard Epoxy | DBA-Modified Epoxy |
|---|---|---|
| Dielectric Strength | 20 kV/mm | 30 kV/mm |
| Thermal Stability (TGA) | Decomposes at 300 °C | Decomposes at 350 °C |
Mechanism of Action
The mechanism of action of Diallyl bisphenol A involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the allyl ether groups may interact with cellular enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with BPA Analogues
DABPA belongs to a class of BPA analogues with substitutions on the benzene rings. Structural variations significantly influence reactivity, thermal stability, and application suitability (Table 1).
Table 1: Structural and Functional Comparison of BPA Analogues
Key Findings :
- Thermal Stability : DABPA outperforms other analogues, with a 5% weight loss temperature (Td5%) of 390°C in DABA/BMIM systems, compared to 320°C for bio-based BEUS/BMIS resins .
- Reactivity : Allyl groups enable dual reaction pathways (ene and Diels-Alder), facilitating covalent bonding with maleimide groups in BMI .
- Safety : While some BPA analogues (e.g., DMBPA) exhibit estrogenic activity, DABPA’s toxicity profile remains understudied .
Comparison with Other Reactive Diluents
DABPA is often compared to non-BPA-based reactive diluents in resin formulations (Table 2).
Table 2: Performance of Reactive Diluents in Thermosetting Resins
Key Findings :
- Thermal Performance : DABPA-based systems exhibit superior thermal stability (Td5% = 390°C) compared to diallyl phthalate (250°C) .
- Dielectric Properties: DABPA-modified benzoxazines achieve dielectric constants as low as 2.8, outperforming eugenol and triallyl isocyanurate .
- Environmental Impact : DABPA lacks the endocrine-disrupting risks associated with diallyl phthalate but requires further toxicity studies .
Comparative Performance in Resin Systems
DABPA vs. BPA Diglycidyl Ether (BADGE)
BADGE, a glycidyl ether derivative of BPA, is widely used in epoxy resins. Key differences:
- Curing Mechanism : DABPA undergoes Alder-ene reactions, while BADGE relies on epoxy-amine chemistry .
- High-Temperature Performance : DABPA/BMIM systems retain 85% lap shear strength at 200°C, whereas BADGE-based epoxies degrade rapidly above 150°C .
DABPA vs. Novolac Epoxy (EPN)
In ternary EPN-DABPA-BMI systems, increasing BMI content raises Tg from 180°C (0.5 mol BMI) to 240°C (2.0 mol BMI), demonstrating DABPA’s role in enhancing crosslink density .
Biological Activity
Diallyl bisphenol A (DABPA) is a structural analogue of bisphenol A (BPA), and its biological activity has garnered attention due to its potential endocrine-disrupting effects and applications in various industrial processes. This article explores the biological activity of DABPA, including its mechanisms of action, toxicological assessments, and relevant case studies.
Chemical Structure and Properties
DABPA is synthesized through the reaction of bisphenol A with allyl groups. Its chemical structure can be represented as follows:
This compound exhibits properties similar to BPA but with distinct biological activities due to the presence of additional allyl groups.
Hormonal Activity
DABPA has been shown to exhibit estrogenic activity, similar to BPA. Studies indicate that DABPA can bind to estrogen receptors, potentially leading to hormone-mediated effects on cell proliferation and differentiation. The compound's interaction with estrogen receptors may disrupt normal endocrine functions, contributing to various health issues, particularly in developing organisms .
Inhibition of Enzymatic Activity
Research indicates that DABPA acts as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. The inhibitory potency of DABPA was found to have an IC50 value of 13.36 µM, indicating moderate inhibition compared to other BPA analogues . This enzymatic inhibition can lead to altered glucocorticoid metabolism, with potential implications for stress response and metabolic disorders.
Toxicological Assessments
A comprehensive toxicological assessment was conducted to evaluate the effects of DABPA on various biological systems. Key findings include:
- Reproductive Toxicity : Animal studies have demonstrated that exposure to DABPA can lead to reproductive abnormalities, including altered sperm quality and hormonal imbalances in male rats .
- Neurobehavioral Effects : High prenatal exposure to BPA and its analogues, including DABPA, has been linked to transient neurobehavioral changes in infants. A notable case study highlighted a mother with elevated urinary BPA levels during pregnancy, which correlated with neurodevelopmental assessments in her child .
- Synergistic Effects : The co-exposure of DABPA with other endocrine-disrupting chemicals (EDCs) has been studied for potential synergistic effects. For instance, mixtures of DABPA with di(2-ethylhexyl) phthalate (DEHP) demonstrated enhanced toxicity in metabolic and reproductive assessments in rodent models .
Case Studies
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Prenatal Exposure Case Study
A significant case reported high prenatal exposure levels of BPA (and by extension its analogues like DABPA) linked to neurobehavioral changes in infants. The mother’s urinary concentration was significantly higher than the cohort average, suggesting that high exposure could lead to developmental risks . -
Animal Model Studies
In a series of experiments involving male and female rats treated with binary mixtures of BPA and DEHP, researchers observed altered hormonal profiles and reproductive outcomes. These studies provide insight into how DABPA may function similarly within complex mixtures of EDCs .
Research Findings Summary
Q & A
Basic Research Questions
Q. How can DABPA-based resin formulations be optimized for balanced processability and thermal stability?
- Methodological Answer : Optimize resin formulations by incorporating reactive diluents such as diallyl phthalate (DPA) at 15–20 wt%, which reduces viscosity without compromising thermal resistance. Use rheological measurements to assess viscosity changes and thermogravimetric analysis (TGA) to verify thermal stability. Evidence suggests that DPA acts as a co-monomer, participating in cross-linking reactions while maintaining heat resistance up to 400°C .
Q. What methodologies are recommended for analyzing curing kinetics in DABPA-modified resin systems?
- Methodological Answer : Employ isothermal differential scanning calorimetry (DSC) to determine kinetic parameters (e.g., activation energy, reaction order) using the Kissinger equation and Flynn-Wall-Ozawa iso-conversional method. For example, DABPA reduces the activation energy of cyanate ester curing from ~62 kJ/mol (unmodified) to lower values, indicating catalytic effects .
Q. What are the standard thermal analysis techniques for evaluating DABPA copolymer thermal stability?
- Methodological Answer : Combine TGA for decomposition profiles (e.g., 5% weight loss at ~400°C) and dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) and storage modulus. For modified BMI/DABPA systems, Tg values exceeding 270°C correlate with high cross-linking density .
Advanced Research Questions
Q. How can phase separation mechanisms in DABPA-modified BMI/PEI blends be investigated?
- Methodological Answer : Use scanning electron microscopy (SEM) to observe morphology transitions (e.g., spherical to inverted phase structures) and time-resolved light scattering to track spinodal decomposition. For PEI-modified systems (15–20 phr), phase separation occurs via spinodal decomposition, enhancing fracture energy by 300% compared to unmodified BMI .
Q. What advanced real-time monitoring techniques elucidate DABPA copolymerization mechanisms?
- Methodological Answer : Apply in-situ near-infrared (NIR) spectroscopy to track maleimide-allyl alternating copolymerization. Studies show minimal maleimide homopolymerization below 200°C, with etherification of hydroxyl groups influencing cross-linking density. Real-time NIR data reveal reaction progression and temperature-dependent network tailoring .
Q. How are Tg-conversion relationships modeled in DABPA/BMI curing processes?
- Methodological Answer : Utilize the DiBenedetto equation to model Tg-conversion profiles. For stoichiometric BMI:DABPA (1:1), the model predicts sequential copolymerization and homopolymerization phases, validated by experimental data. This approach confirms reaction non-overlap in non-stoichiometric formulations (e.g., 1:0.5 BMI:DABPA) .
Q. What strategies address data contradictions in DABPA toxicological studies?
- Methodological Answer : Implement systematic scoring frameworks to evaluate evidence quality, integrating human and animal data. Address non-monotonic dose responses by analyzing toxicokinetic differences across species and prioritizing studies with reproducible protocols. For example, conflicting results on endocrine disruption require harmonized exposure matrices and controlled epidemiological designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
